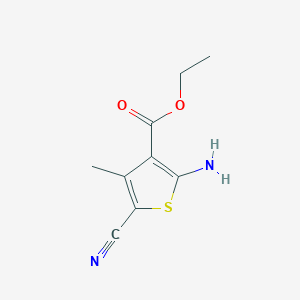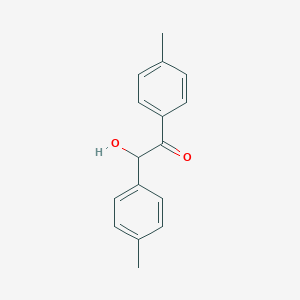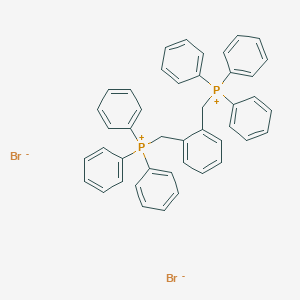
邻二甲苯亚甲基双(三苯基溴化鏻)
描述
“o-Xylylenebis(triphenylphosphonium bromide)” (o-XBTBP) is a versatile chemical compound consisting of an o-xylylene group linked to two triphenylphosphonium bromide groups . As an organophosphorus compound, it finds widespread applications in diverse fields such as organic synthesis, materials science, and biochemistry .
Molecular Structure Analysis
The molecular formula of o-Xylylenebis(triphenylphosphonium bromide) is C44H38Br2P2 . It consists of an o-xylylene group linked to two triphenylphosphonium bromide groups .
Chemical Reactions Analysis
o-Xylylenebis(triphenylphosphonium bromide) has demonstrated effectiveness as a catalyst in organic synthesis, a reagent in redox reactions, and an initiator in polymerization reactions . It has played a significant role in the synthesis of diverse organic compounds and has also contributed to the preparation of polymeric materials like polyurethanes and polycarbonates .
Physical And Chemical Properties Analysis
The molecular weight of o-Xylylenebis(triphenylphosphonium bromide) is 788.53 g/mol . It has a melting point of approximately 100°C .
科学研究应用
Oxidation Reagent
o-Xylylenebis(triphenylphosphonium bromide) has been used as a selective and efficient reagent for the oxidation of alcohols, trimethylsilyl ethers, and thiols . This makes it a valuable tool in organic synthesis, particularly in reactions that require selective oxidation.
Catalyst in Organic Synthesis
The compound has demonstrated effectiveness as a catalyst in organic synthesis . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a cost-effective choice for various synthetic procedures.
Redox Reactions
o-Xylylenebis(triphenylphosphonium bromide) acts as a reagent in redox reactions . Redox reactions involve the transfer of electrons between chemical species, and this compound can facilitate these electron transfers.
Initiator in Polymerization Reactions
This compound has been used as an initiator in polymerization reactions . Polymerization is the process of combining many small molecules known as monomers into a covalently bonded chain or network.
Synthesis of Diverse Organic Compounds
o-Xylylenebis(triphenylphosphonium bromide) has played a significant role in the synthesis of diverse organic compounds . Its unique properties make it a versatile tool in the creation of a wide range of organic substances.
Preparation of Polymeric Materials
The compound has contributed to the preparation of polymeric materials like polyurethanes and polycarbonates . These materials have a wide range of applications, from construction and automotive industries to medical devices and consumer goods.
作用机制
Target of Action
o-Xylylenebis(triphenylphosphonium bromide), also known as (1,2-Phenylenebis(methylene))bis(triphenylphosphonium) bromide, is an organophosphorus compound . It is a versatile chemical compound that finds widespread applications in diverse fields such as organic synthesis, materials science, and biochemistry . The compound’s primary targets are the molecules involved in these processes, where it acts as a catalyst, a reagent in redox reactions, and an initiator in polymerization reactions .
Mode of Action
The compound is believed to function as a Lewis acid, facilitating the formation of covalent bonds between molecules . Furthermore, o-Xylylenebis(triphenylphosphonium bromide) is thought to act as an electron transfer agent, aiding in the transfer of electrons between molecules .
Biochemical Pathways
Its role as a catalyst in organic synthesis, a reagent in redox reactions, and an initiator in polymerization reactions suggests that it may influence a broad range of biochemical pathways .
Result of Action
The molecular and cellular effects of o-Xylylenebis(triphenylphosphonium bromide)'s action are largely dependent on its role in the specific reaction or process. For instance, as a catalyst in organic synthesis, it can accelerate the rate of the reaction and increase the yield of the product . As a reagent in redox reactions, it can facilitate the transfer of electrons, leading to changes in the oxidation state of the molecules involved .
安全和危害
属性
IUPAC Name |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38P2.2BrH/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBXCYGWQAOSN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1519-46-6 | |
| Record name | [1,2-phenylenebis(methylene)]bis[triphenylphosphonium] dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?
A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []
Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?
A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



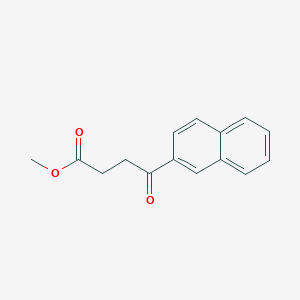
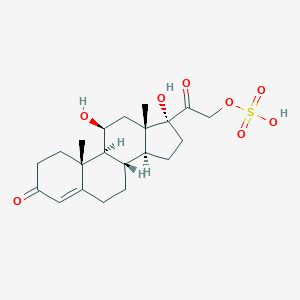
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
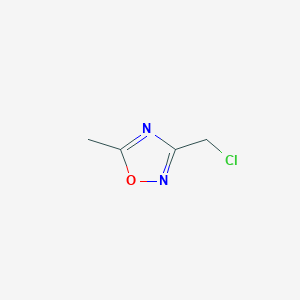




![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)


